![molecular formula C16H12N2O6S2 B2960186 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde CAS No. 331460-03-8](/img/structure/B2960186.png)

2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

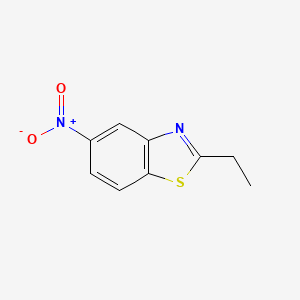

The compound “2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde” has a CAS Number of 331460-03-8 . It has a molecular weight of 392.41 and its molecular formula is C16H12N2O6S2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O6S2/c19-9-11-7-13 (17 (21)22)1-3-15 (11)25-5-6-26-16-4-2-14 (18 (23)24)8-12 (16)10-20/h1-4,7-10H,5-6H2 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Tissue Sulfhydryl Groups

Ellman's research highlights the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, suggesting a potential application for 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde in biochemical assays due to its structural similarity to disulfides studied (G. Ellman, 1959).

Transparent Aromatic Polyimides

Tapaswi et al. synthesized transparent polyimides (PIs) with high refractive indices and small birefringences, using thiophenyl-substituted benzidines, which relates to the synthesis and potential use of 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde in materials science for the development of novel polymeric materials (P. Tapaswi et al., 2015).

Evaluation of Intermolecular Interactions

Jacob et al.'s study on thioxanthone derivatives, including analysis of substituent effects on crystal diversity, offers insights into how derivatives of 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde might interact at the molecular level, impacting crystal packing and stability (C. Jacob et al., 2011).

Carboxy-Group Protection in Peptide Synthesis

Amaral's research on the 2-(p-nitrophenylthio)ethyl group as a carboxyl-group protector in peptide synthesis could indicate a role for 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde in similar applications, given its structural similarity (M. J. Amaral, 1969).

Molecular Imaging and Detection of Hydrogen Sulfide

Lin et al. explored the development of reaction-based fluorescent probes for H2S detection, leveraging the nucleophilic and reducing properties of H2S. Given the reactivity of sulfur-containing compounds like 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde, this compound could be of interest in designing probes for H2S and related reactive sulfur species (Vivian S. Lin et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-[2-(2-formyl-4-nitrophenyl)sulfanylethylsulfanyl]-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S2/c19-9-11-7-13(17(21)22)1-3-15(11)25-5-6-26-16-4-2-14(18(23)24)8-12(16)10-20/h1-4,7-10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSRJUWPFQCGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)SCCSC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)

![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2960105.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960113.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2960114.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2960116.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)

![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2960122.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)